molecular formula C18H27N3O6S B2878784 N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide CAS No. 1105228-54-3

N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Cat. No. B2878784
M. Wt: 413.49
InChI Key: PPYJUWMRLGVDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O6S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications

Catalytic Systems in Organic Synthesis

The compound N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide may find potential application in organic synthesis, similar to related oxazolidinone derivatives. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, highlighting the versatility of oxalamide derivatives in catalyzing reactions involving (hetero)aryl chlorides and amides. This suggests a potential for N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide in similar catalytic roles, facilitating a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides reactions (De, Yin, & Ma, 2017).

Antimicrobial Agents

Oxazolidinone derivatives, such as those related to N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, have been noted for their antimicrobial properties. A study on novel oxazolidinone analogs demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. This indicates the potential for oxazolidinone derivatives in developing new antimicrobial agents (Zurenko et al., 1996).

Neuropharmacology

Compounds structurally related to N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide might have applications in neuropharmacology, given their potential to interact with neural receptors. For instance, selective orexin receptor antagonists, which share some structural features with oxazolidinone derivatives, have been shown to reduce compulsive food intake in animal models without inducing sleep. This suggests a role for similar compounds in the treatment of eating disorders or conditions characterized by compulsive behaviors (Piccoli et al., 2012).

Structural and Conformational Analysis

Oxazolidinone derivatives, including those related to N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, are of interest in structural and conformational studies. Research involving NMR and X-ray diffraction analysis of oxazolidinone derivatives has provided insights into their conformational behaviors and stereochemical assignments, contributing to the understanding of their reactivity and interactions in various chemical contexts (Monbaliu, Tinant, & Marchand‐Brynaert, 2008).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-15-11-14(8-7-13(15)3)21-9-6-10-28(21,24)25/h7-8,11,16H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYJUWMRLGVDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

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